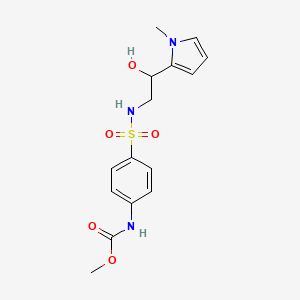
methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
Pyrrole synthesis is a significant area in organic chemistry . The Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of a mild acid .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrrole, a component of the compound, has been analyzed . The molecular weight is 81.1158 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination of alkyl benzenes is one such reaction .Scientific Research Applications
Synthetic Approaches and Derivatives
Research on carbamate derivatives, including structures related to methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)carbamate, reveals their significance in synthetic organic chemistry. The synthesis of carbamate derivatives of coumarin and chromene involved condensation reactions, showcasing the versatility of carbamates in creating heterocyclic compounds with potential biological activities (Velikorodov & Imasheva, 2008). Additionally, the creation of 3-pyrrol-3′-yloxindoles with a carbamate function through reaction with ethyl 3-aminocrotonate demonstrates the compound's role in synthesizing complex heterocycles (Velikorodov et al., 2011).
Biological Activity and Modifications
Studies on the biological modifications of carbamates and their derivatives highlight their metabolic pathways and potential as bioactive molecules. The metabolic transformations of carbamate insecticides, including hydrolysis, oxidation, and conjugation, have been extensively studied, providing insight into their stability and degradation in biological systems (Knaak, 1971). This information is crucial for understanding the environmental and toxicological implications of carbamate use.
Chemical Transformations and Properties
The chemical transformations and properties of carbamate derivatives, including this compound, are central to developing new synthetic methodologies and materials. For instance, the synthesis and transformations of methyl [4-(oxoacetyl)phenyl]carbamate have led to the creation of novel compounds with varied functional groups, showcasing the reactivity and utility of carbamates in organic synthesis (Velikorodov & Shustova, 2017).
properties
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-18-9-3-4-13(18)14(19)10-16-24(21,22)12-7-5-11(6-8-12)17-15(20)23-2/h3-9,14,16,19H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMZYXBJDMRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

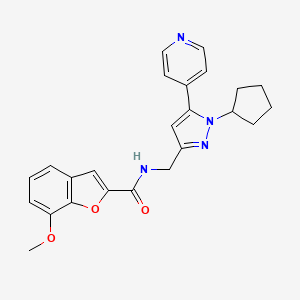
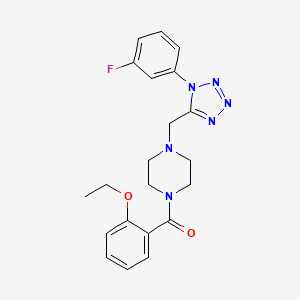
![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)
![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)
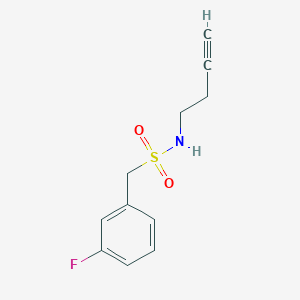

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2757040.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2757041.png)
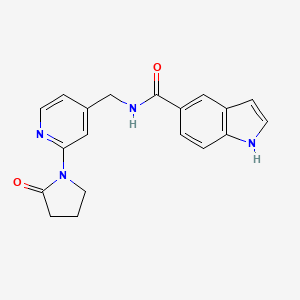
![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2757045.png)
![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)